1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 2363075-15-2
VCID: VC5496406
InChI: InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2
SMILES: C1C2(CC1(C2)I)C(F)F
Molecular Formula: C6H7F2I
Molecular Weight: 244.023

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane

CAS No.: 2363075-15-2

Cat. No.: VC5496406

Molecular Formula: C6H7F2I

Molecular Weight: 244.023

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane - 2363075-15-2

Specification

CAS No. 2363075-15-2
Molecular Formula C6H7F2I
Molecular Weight 244.023
IUPAC Name 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane
Standard InChI InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2
Standard InChI Key UDGHYIXBMPAKQH-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)I)C(F)F

Introduction

Chemical Identity and Structural Features

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane belongs to the class of bicyclo[1.1.1]pentanes (BCPs), which are strained hydrocarbon frameworks featuring two fused cyclopropane rings. The compound’s structure comprises a bicyclo[1.1.1]pentane core substituted with a difluoromethyl group (-CF2_2H) at the 1-position and an iodine atom at the 3-position . The strain inherent to the BCP scaffold (approximately 90 kcal/mol) contributes to its reactivity, while the electron-withdrawing fluorine atoms and iodine substituent enhance its utility in cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H7F2I\text{C}_6\text{H}_7\text{F}_2\text{I}
Molecular Weight244.02 g/mol
Boiling PointNot Available
DensityNot Available
Hazard ClassificationXn (Harmful)

The iodine atom at the 3-position serves as a handle for further functionalization via metal-catalyzed reactions, such as Suzuki-Miyaura couplings, while the difluoromethyl group introduces metabolic stability and lipophilicity .

Synthesis and Manufacturing Processes

Synthesis of Difluoromethyl Iodide (CHF2_22I)

The production of 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane begins with the synthesis of difluoromethyl iodide (CHF2_2I), a key intermediate. As detailed in patent WO2021167987A1 , CHF2_2I is synthesized via the reaction of chlorodifluoroacetic acid (ClCF2CO2H\text{ClCF}_2\text{CO}_2\text{H}) with iodide salts (e.g., NaI or KI) in sulfolane solvent at elevated temperatures (40–260°C). The use of sulfolane, a polar aprotic solvent, enhances reaction efficiency by stabilizing intermediates and facilitating iodide displacement.

Key Reaction Conditions for CHF2_2I Synthesis :

  • Solvent: Sulfolane (≥50% by volume)

  • Temperature: 40–260°C (optimized at 100–150°C)

  • Base: Inorganic bases (e.g., NaOH, KOH)

  • Yield: High purity (≥98%) achieved via distillation

Reaction with [1.1.1]Propellane

The final step involves the radical addition of CHF2_2I to [1.1.1]propellane, a highly strained hydrocarbon. This reaction proceeds under mild conditions (25–150°C) without requiring catalysts . The propellane’s central bridgehead carbon undergoes homolytic cleavage, enabling the simultaneous addition of CHF2_2 and iodine groups to form the bicyclo[1.1.1]pentane framework.

Optimized Process Parameters :

  • CHF2_2I Concentration: 0.1–10 M (preferably ≥0.25 M)

  • Reaction Time: 1–24 hours

  • Product Isolation: Chromatography or crystallization

Alternative routes for [1.1.1]propellane synthesis include the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with magnesium or methyllithium .

Applications in Medicinal Chemistry

Bioisosteric Replacement

BCP derivatives like 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane are prized as bioisosteres for 1,4-disubstituted phenyl rings and tert-butyl groups. In a landmark study, Stepan et al. demonstrated that replacing a para-fluorophenyl group in a γ-secretase inhibitor with a BCP moiety improved aqueous solubility by 4-fold and doubled metabolic stability . The difluoromethyl group further enhances passive membrane permeability, making the compound advantageous for central nervous system (CNS) drug candidates .

Role in Fragment-Based Drug Discovery

The iodine substituent enables late-stage diversification via cross-coupling reactions. For example, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl groups, allowing rapid exploration of structure-activity relationships (SAR) . This modularity aligns with fragment-based drug discovery paradigms, where small, functionalized building blocks are iteratively optimized.

Recent Advances and Future Directions

Recent breakthroughs in BCP functionalization, such as radical carboamination and difluorocarbene ring expansion , highlight opportunities to diversify the scaffold. For instance, the one-pot synthesis of 2,2-difluorobicyclo[1.1.1]pentanes from α-allyldiazoacetates could inspire analogous routes for 1-(difluoromethyl)-3-iodo derivatives. Additionally, computational studies to predict metabolic pathways and toxicity profiles are critical for advancing the compound into preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator